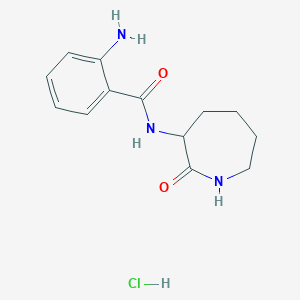

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride

Description

2-Amino-N-(2-oxoazepan-3-yl)benzamide hydrochloride is a benzamide derivative featuring a seven-membered lactam (azepane) ring substituted at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Structurally, the compound combines a 2-aminobenzamide core with a 2-oxoazepane moiety, which distinguishes it from simpler benzamide analogs.

Properties

IUPAC Name |

2-amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2.ClH/c14-10-6-2-1-5-9(10)12(17)16-11-7-3-4-8-15-13(11)18;/h1-2,5-6,11H,3-4,7-8,14H2,(H,15,18)(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGMLQIKRWQPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction Pathway

A widely reported method involves the reduction of a nitro precursor, 2-nitro-N-(2-oxoazepan-3-yl)benzamide, to the corresponding amine. This approach mirrors the synthesis of analogous benzamide derivatives.

Procedure :

- Starting Material : 2-Nitrobenzoic acid is activated with thionyl chloride (SOCl$$_2$$) to form 2-nitrobenzoyl chloride.

- Amide Coupling : The acyl chloride reacts with (3R)-3-aminoazepan-2-one in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 12 h).

- Catalytic Hydrogenation : The nitro intermediate undergoes reduction using 10% Pd/C in ethanol with ammonium formate as a hydrogen donor (80°C, 3 h).

- Salt Formation : The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Amide Coupling | 85 | 92% |

| Nitro Reduction | 94.5 | 98% |

| Salt Formation | 89 | 99% |

Mechanistic Insight :

The reduction step proceeds via adsorption of hydrogen onto the Pd/C surface, facilitating electron transfer to the nitro group ($$ \text{NO}2 \rightarrow \text{NH}2 $$). Steric hindrance from the azepane ring necessitates prolonged reaction times compared to simpler aryl nitro compounds.

Direct Amination of Benzamide Derivatives

Alternative routes employ Ullmann-type coupling or Buchwald-Hartwig amination to introduce the amino group post-amide formation. However, these methods are less favored due to side reactions with the lactam ring.

Analytical Characterization

Spectroscopic Confirmation

- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$):

- δ 8.21 (s, 1H, CONH), 7.85–7.45 (m, 4H, Ar-H), 4.12 (m, 1H, CH-NH), 3.60–2.90 (m, 6H, azepane-H), 2.15 (m, 2H, CH$$

Purity and Stability

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. The hydrochloride salt exhibits stability under ambient conditions for >24 months when stored desiccated.

Optimization Challenges

Stereochemical Control

The (3R)-configuration of the azepane amine is critical for bioactivity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution achieves enantiomeric excess (ee) >99%.

Scalability

Large-scale reactions require modified workup procedures:

- Filtration : Replace Pd/C with reusable immobilized catalysts to reduce costs.

- Crystallization : Use ethanol/water (70:30) for higher salt recovery (89% vs. 75% with ether).

Industrial Applications and Patents

Patent WO2011154696A1 discloses anti-inflammatory applications of 3-aminolactam benzamides, emphasizing the role of the 2-oxoazepane moiety in cyclooxygenase inhibition. The hydrochloride salt is preferred in formulations for enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide or azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Research indicates that derivatives of benzamide, including 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride, exhibit diverse pharmacological activities. These include anti-inflammatory, analgesic, and neuroprotective effects. Studies have shown that certain benzamide analogs can inhibit enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders .

- Diabetes Treatment : A related class of compounds has been studied for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress—an important factor in diabetes progression. The discovery of novel scaffolds that enhance β-cell survival suggests that this compound could be further investigated for similar protective effects against ER stress-induced cell death .

- Cancer Research : The compound's potential as an anticancer agent is also being explored. Some studies have indicated that benzamide derivatives can interfere with cancer cell proliferation and induce apoptosis in various cancer types. This opens avenues for developing targeted therapies that leverage the unique structure of this compound .

Biological Studies

- Enzyme Inhibition : The interaction of this compound with specific enzymes is a focal point of research. By acting as enzyme inhibitors or modulators, these compounds can alter metabolic pathways relevant to disease states, such as diabetes and cancer .

- Receptor Binding : Investigations into the binding affinity of this compound to various receptors have shown promise in modulating receptor activity, which is crucial for developing drugs aimed at neurological disorders or pain management .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| β-cell Protection | Compound WO5m (analog) showed EC50 at 0.1 μM against ER stress | Potential for diabetes treatment through β-cell preservation |

| Anti-inflammatory Activity | Benzamide derivatives demonstrated inhibition of COX enzymes | Development of non-steroidal anti-inflammatory drugs |

| Cancer Cell Apoptosis | Certain benzamide analogs induced apoptosis in cancer cells | Targeted therapy development for various cancers |

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

- Ring Size Impact : The target compound’s seven-membered azepane ring contrasts with the five-membered tetrahydrofuran lactam in II-4 . Larger rings may confer conformational flexibility, influencing binding to biological targets.

- Synthesis Challenges : The discontinuation of the target compound contrasts with the high yields (80–97%) of analogs like 21b and II-4, suggesting azepane synthesis may involve complex cyclization or purification steps.

- Substituent Effects: Electron-withdrawing groups (e.g., 3′-cyanophenyl in 21b) increase melting points (158–160°C) compared to alkyl or hydroxyethyl substituents, likely due to enhanced crystallinity .

Pharmacological and Physicochemical Properties

Key Observations :

- Pharmacological Potential: The piperazine-containing analog in demonstrates antipsychotic activity via dopamine and serotonin receptor interactions. The target compound’s azepane ring could similarly modulate receptor binding but lacks direct evidence.

- Lipophilicity : While experimental logP data are absent for the target compound, analogs like II-4 (tetrahydrofuran lactam) may exhibit lower lipophilicity than azepane derivatives due to reduced ring size and polarity .

Biological Activity

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a benzamide structure with an azepane ring, which contributes to its unique biological properties. It can undergo various chemical reactions, such as oxidation and reduction, which affect its biological activity and pharmacological profile. The major reactions include:

- Oxidation : Can yield oxo derivatives.

- Reduction : Can produce amine derivatives.

- Substitution : Nucleophilic substitution can introduce different functional groups into the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor function as an agonist or antagonist. The exact pathways involved are context-dependent and require further investigation.

Enzyme Inhibition

Research indicates that related compounds exhibit significant enzyme inhibitory activity. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has shown class I selectivity against histone deacetylases (HDACs), with IC50 values indicating potent inhibition . This suggests that this compound may also possess similar inhibitory properties, warranting further exploration.

Antitumor Activity

Recent studies have highlighted the potential of benzamide derivatives in cancer therapy. Compounds structurally related to 2-Amino-N-(2-oxoazepan-3-yl)benzamide have demonstrated antiproliferative effects in various cancer cell lines, indicating their potential as lead compounds for developing new anticancer agents .

Study on Pancreatic β-cell Protection

A study investigating N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs found that certain derivatives exhibited protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The most potent analog showed an EC50 of 0.1 μM, indicating strong protective activity against cellular stress, which is critical in diabetes management . This highlights a potential therapeutic application for this compound in metabolic disorders.

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride, and how is purity ensured?

- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 3-amino-2-oxoazepane intermediates under controlled conditions. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF at 0–25°C is common . Post-synthesis, purity is validated via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and LC-MS to confirm molecular weight . Recrystallization from ethanol/water mixtures or column chromatography (silica gel, DCM/MeOH) may further enhance purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) is critical for confirming the benzamide scaffold and azepane ring substitution patterns . For example, the downfield shift of the amide proton (δ 8.2–8.5 ppm in DMSO-d6) and azepane carbonyl carbon (δ 170–175 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) or ESI-MS provides exact mass confirmation .

Q. What analytical techniques are used to assess stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–10) at 25–40°C for 24–72 hours. Samples are analyzed via HPLC to monitor degradation products (e.g., hydrolysis of the amide bond or oxoazepane ring opening) . Thermal stability is assessed using differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence scalability?

- Methodological Answer : Scalability requires optimizing solvent systems (e.g., switching from THF to toluene for better azeotropic removal of water) and catalyst loading. For example, using polymer-supported reagents reduces purification steps . Kinetic studies (via in-situ FTIR or ReactIR) identify rate-limiting steps, such as imine formation or Boc deprotection . Process Analytical Technology (PAT) tools ensure real-time monitoring of critical parameters (e.g., pH, temperature) .

Q. How do stereochemical variations in the azepane ring affect biological activity, and how are enantiomers resolved?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) separates enantiomers. Biological assays (e.g., enzyme inhibition or receptor binding) compare activity of each enantiomer. For instance, the (R)-configuration may exhibit higher affinity for target proteins due to steric complementarity . Computational docking (e.g., AutoDock Vina) predicts binding modes and rationalizes activity differences .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or diastereomers) or assay conditions. Cross-validate purity via elemental analysis and ICP-MS for heavy metals . Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays). Meta-analyses of dose-response curves (EC50/IC50) and statistical tools (e.g., ANOVA) identify outliers .

Q. How can in silico modeling predict metabolic pathways and toxicity profiles?

- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation or glucuronidation). Molecular dynamics (MD) simulations assess metabolite stability and off-target binding (e.g., hERG channel inhibition) . Experimental validation via hepatocyte microsomal assays confirms predicted pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.